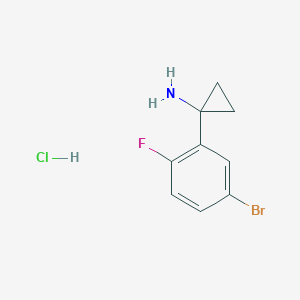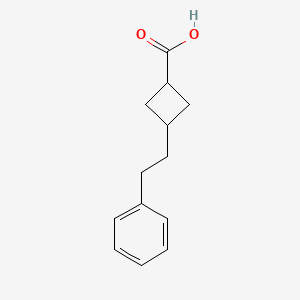
Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid is a chiral compound with a cyclobutane ring substituted with a phenethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Phenethyl Group Introduction: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and ethylene.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the cyclobutane ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors.
化学反応の分析
Types of Reactions
Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenethyl derivatives.
科学的研究の応用
Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenethyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid can be compared with similar compounds such as:
(1r,3s)-3-phenylcyclobutane-1-carboxylic acid: Lacks the ethyl group in the phenethyl moiety.
(1r,3s)-3-phenethylcyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclobutane ring.
(1r,3s)-3-phenethylcyclobutane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
3-(2-phenylethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-8-11(9-12)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) |
InChIキー |
VHSRZZGSRVSFEK-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1C(=O)O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


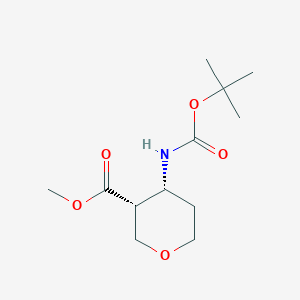
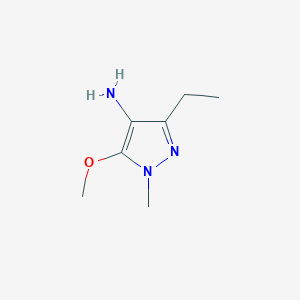
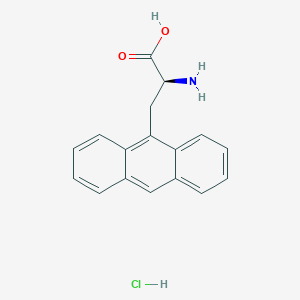
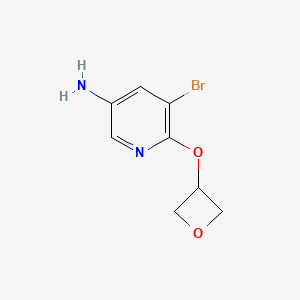
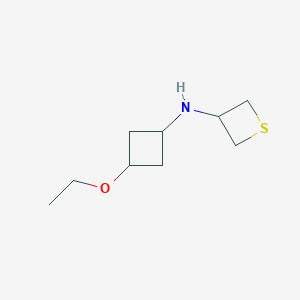
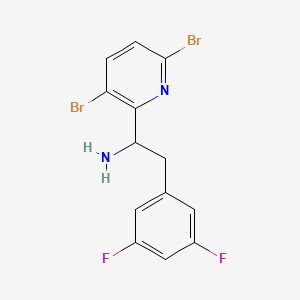

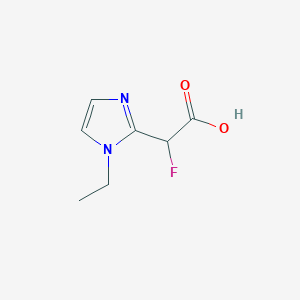
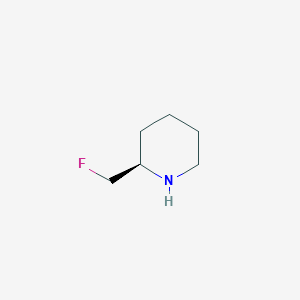
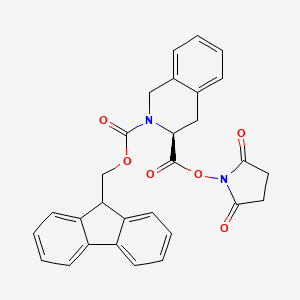

![5-(tert-Butyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B13337626.png)
![3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B13337642.png)
